
Epptb
Übersicht
Beschreibung
Es wirkt als potenter und selektiver inverser Agonist des Trace-Amin-assoziierten Rezeptors 1 (TAAR1), ohne signifikante Aktivität an anderen Zielstrukturen . Diese Verbindung wurde verwendet, um die Rolle von TAAR1 bei der Regulation der dopaminergen Signalübertragung im limbischen System zu demonstrieren .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von EPPTB umfasst mehrere Schritte. Der kanonische SMILE-Code für this compound wird verwendet, um die zweidimensionale Struktur des Liganden zu konstruieren . Die Herstellung erfolgt in der Regel durch Reaktion von 3-Ethoxyphenylamin mit 4-Pyrrolidin-1-yl-3-Trifluormethylbenzoylchlorid unter bestimmten Bedingungen, um das gewünschte Produkt zu bilden .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber die Synthese würde wahrscheinlich eine Skalierung der Laborverfahren mit entsprechenden Anpassungen für die Reaktionsbedingungen, die Reinigung und die Sicherheitsmaßnahmen umfassen.
Wissenschaftliche Forschungsanwendungen
Dopaminergic Regulation
EPPTB has been instrumental in elucidating the role of TAAR1 in dopaminergic neurons within the limbic system. Studies have shown that this compound enhances dopamine neuron firing rates in the ventral tegmental area (VTA), which is crucial for understanding reward pathways and addiction mechanisms. For instance, it has been shown to block the suppression of dopamine neuron firing induced by TAAR1 agonists like tyramine .
Behavioral Studies
Research utilizing this compound has provided insights into behavioral changes associated with altered dopaminergic activity. For example, its administration has been linked to increased locomotor activity in animal models, suggesting a potential role in modulating behaviors related to motivation and reward .
Antipsychotic Drug Research
This compound's antagonistic properties at TAAR1 have been explored in the context of antipsychotic medications, particularly regarding their metabolic side effects. For instance, studies have investigated how this compound can mitigate olanzapine-induced weight gain by targeting TAAR1-mediated pathways involved in energy balance . The compound's ability to influence feeding efficiency and body weight gain highlights its potential as an adjunct treatment for patients on antipsychotic therapy.
Metabolic Studies
The impact of this compound on metabolic processes has been a focal point of research due to its interactions with neurotransmitter systems that regulate appetite and metabolism. Evidence suggests that this compound can alter hypothalamic signaling pathways related to energy homeostasis, potentially offering new avenues for addressing obesity linked to psychiatric medications .
Study on Olanzapine-Induced Obesity
In a notable study, this compound was administered alongside olanzapine in a rat model to assess its efficacy in preventing weight gain associated with antipsychotic treatment. The results indicated that co-treatment significantly reduced body weight gain and improved metabolic parameters compared to olanzapine alone . This study underscores this compound's potential role in managing side effects of psychiatric medications.
Exploration of Dopaminergic Activity
Another research initiative focused on the physiological effects of this compound on dopamine neurons revealed that it could enhance firing rates and dopamine release under certain conditions, providing insights into its utility for studying reward-related behaviors and potential therapeutic applications in addiction disorders .
Wirkmechanismus
Target of Action
EPPTB, also known as RO-5212773, is a drug developed by Hoffmann-La Roche . It acts as a potent and selective inverse agonist of the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G-protein coupled receptor expressed in the monoaminergic regions of the brain .
Mode of Action
This compound interacts with TAAR1 by blocking the receptor’s activation . This interaction results in an increase in the firing frequency of dopamine neurons in the ventral tegmental area . It also increases dopamine potency at the D2 receptor . Furthermore, this compound displays inverse agonism, reducing basal cAMP levels in vitro .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic signaling pathway in the limbic system . By acting as an inverse agonist of TAAR1, this compound influences the regulation of this pathway . The blockage of TAAR1-mediated activation of an inwardly rectifying K+ current leads to an increase in the firing frequency of dopamine neurons .
Result of Action
The action of this compound results in increased dopaminergic signaling. This is achieved by increasing the firing frequency of dopamine neurons and enhancing the potency of dopamine at the D2 receptor . These molecular and cellular effects contribute to the overall pharmacological activity of this compound.
Biochemische Analyse
Biochemical Properties
EPPTB interacts with the trace amine-associated receptor 1 (TAAR1). It selectively inhibits β-phenylethylamine-induced cAMP production in HEK293 cells expressing mouse TAAR1 over human or rat TAAR1 . The nature of these interactions involves the binding of this compound to the TAAR1 receptor, leading to a decrease in cAMP production .
Cellular Effects
This compound influences cell function by modulating the activity of the TAAR1 receptor. This receptor plays a crucial role in the regulation of dopaminergic signalling in the limbic system . Therefore, this compound, by acting as an inverse agonist of TAAR1, can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the TAAR1 receptor. As an inverse agonist, this compound reduces the activity of this receptor, leading to a decrease in cAMP production . This can result in changes in gene expression and cellular metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of EPPTB involves several steps. The canonical SMILE code for this compound is used to construct the two-dimensional structure of the ligand . The preparation typically involves the reaction of 3-ethoxyphenylamine with 4-pyrrolidin-1-yl-3-trifluoromethylbenzoyl chloride under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis would likely involve scaling up the laboratory procedures with appropriate adjustments for reaction conditions, purification, and safety measures.
Analyse Chemischer Reaktionen
Arten von Reaktionen
EPPTB unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Produkte zu bilden.
Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.
Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Benzamidring auftreten.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen variieren je nach gewünschter Reaktion und Produkt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Benzamidring einführen können.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
RO5166017: Ein weiterer TAAR1-Antagonist mit ähnlichen Eigenschaften, aber unterschiedlichen Bindungsaffinitäten.
RTI-7470-44: Ein potenter menschlicher TAAR1-Antagonist mit Spezies-Selektivität.
Einzigartigkeit von EPPTB
This compound ist aufgrund seiner hohen Selektivität und Potenz als inverser Agonist von TAAR1 einzigartig. Es wurde in der Forschung ausgiebig eingesetzt, um die Rolle von TAAR1 in der dopaminergen Signalübertragung zu demonstrieren, was es zu einem wertvollen Werkzeug bei der Untersuchung dieses Rezeptors macht .
Biologische Aktivität
EPPTB (N-(3-ethoxyphenyl)-4-(pyrrolidin-1-yl)-3-trifluoromethylbenzamide) is a selective antagonist of the trace amine-associated receptor 1 (TAAR1), which has garnered attention for its potential therapeutic applications, particularly in neuropharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, effects on neurotransmission, and implications for psychiatric disorders.
Pharmacological Properties
This compound has been characterized as a potent antagonist for mouse TAAR1 (mTAAR1), with an IC50 value of 27.5 nM. In contrast, it shows significantly reduced potency at human TAAR1 (hTAAR1) and rat TAAR1 (rTAAR1), with IC50 values of 7.5 μM and 4.5 μM, respectively . This differential activity suggests that while this compound may be effective in animal models, its application in human subjects may require caution due to its lower efficacy.
Table 1: Potency of this compound at Different TAAR1 Receptors
Receptor Type | IC50 Value (nM) |
---|---|
mTAAR1 | 27.5 |
hTAAR1 | 7500 |
rTAAR1 | 4500 |
Research indicates that this compound functions not only as an antagonist but may also exhibit inverse agonist properties at mTAAR1. It has been shown to reduce cAMP production stimulated by mTAAR1, highlighting its role in modulating intracellular signaling pathways associated with dopamine and serotonin neurotransmission .
In vivo studies have demonstrated that this compound can influence the excitability of dopaminergic neurons. Specifically, it has been reported to block the inhibitory effects of LSD on ventral tegmental area (VTA) dopamine neurons, suggesting a potential role in counteracting certain psychostimulant effects .
Study on Dopamine Neurons
A significant study investigated the effects of this compound on dopamine neuron activity in transgenic mice overexpressing TAAR1. The findings revealed that administration of this compound led to increased dopamine concentrations in the nucleus accumbens and enhanced excitability of dopaminergic neurons, suggesting that TAAR1 antagonism could have implications for treating conditions like schizophrenia and substance use disorders .
Effects on Behavioral Outcomes
In another research context, this compound was evaluated for its impact on behavioral responses to psychostimulants. The study indicated that pre-treatment with this compound could mitigate the behavioral effects induced by amphetamines, further supporting its potential as a therapeutic agent in managing stimulant-induced behaviors .
Implications for Psychiatric Disorders
Given its pharmacological profile, this compound is being explored for its therapeutic potential in various psychiatric disorders. The modulation of TAAR1 activity may provide new avenues for treatment strategies aimed at conditions such as schizophrenia, where dysregulation of dopaminergic signaling is prevalent. The ability of this compound to influence neurotransmitter systems positions it as a candidate for further clinical investigation.
Eigenschaften
IUPAC Name |
N-(3-ethoxyphenyl)-4-pyrrolidin-1-yl-3-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2/c1-2-27-16-7-5-6-15(13-16)24-19(26)14-8-9-18(25-10-3-4-11-25)17(12-14)20(21,22)23/h5-9,12-13H,2-4,10-11H2,1H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFVWQCQUXXLOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030324 | |
Record name | N-(3-Ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1110781-88-8 | |
Record name | N-(3-Ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.